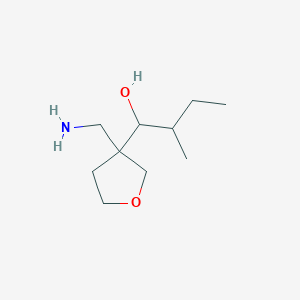
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amine and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol typically involves multiple steps. One common method starts with the cyclization of maleic glycol to obtain 2,5-dihydrofuran. This intermediate is then formylated to produce 3-formyltetrahydrofuran. Finally, reductive amination is carried out to yield 3-aminomethyl tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high material utilization, large production capacity, and high selectivity of catalysts. The use of inert gas and controlled reaction conditions ensures the stability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminomethyltetrahydrofuran: A simpler analog with similar functional groups but lacking the additional methylbutan-1-ol moiety.
Tetrahydrofuran-3-ylmethanol: Contains a hydroxyl group but lacks the aminomethyl and methylbutan-1-ol components.
Uniqueness
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-8(2)9(12)10(6-11)4-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
MIZJHKMLTBYSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1(CCOC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


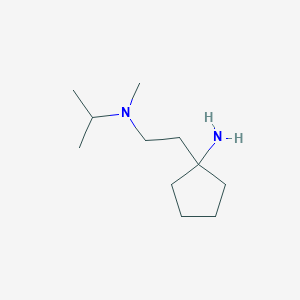
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

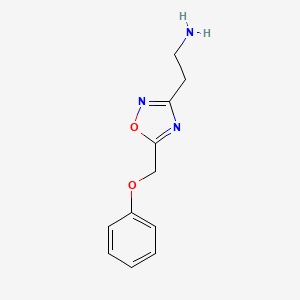
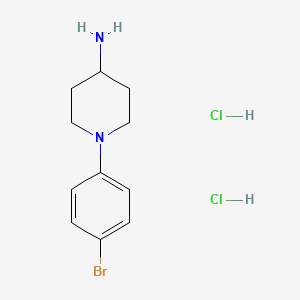
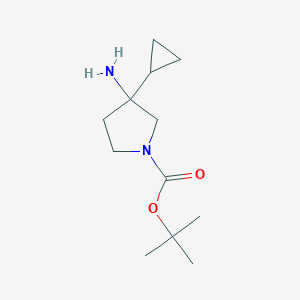

![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
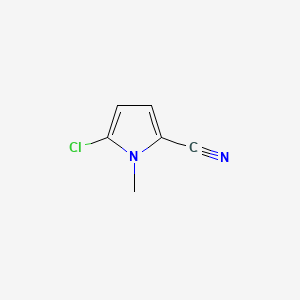
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
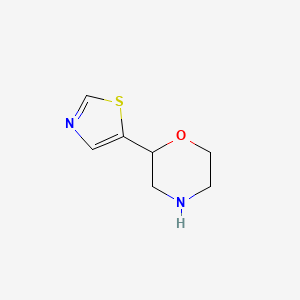
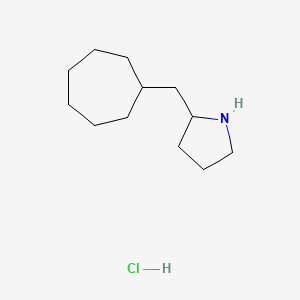
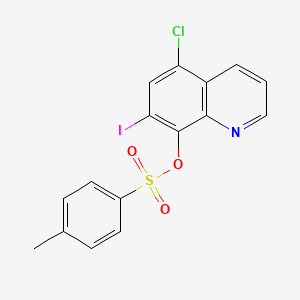
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
